![molecular formula C9H8N4OS B2840200 1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone CAS No. 872473-32-0](/img/structure/B2840200.png)

1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

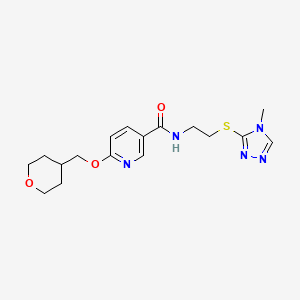

“1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone” is a chemical compound with the molecular formula C9H8N4OS and a molecular weight of 220.25 . It’s a derivative of tetrazole, a class of synthetic organic heterocyclic compounds .

Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, 1,3,5-triazine core containing tetrazole dendrimeric chalcones are synthesized in three steps . The first step involves the synthesis of 1-(4-(1H-tetrazole-1-yl)phenyl)ethanone from sodium azide and triethyl orthoformate . The second step generates the first-generation of dendrimer from cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction . The third step prepares the dendrimers from the first-generation by Claisen–Schmidt reaction with appropriate aldehydes in ethanol at room temperature .Molecular Structure Analysis

The molecular structure of “1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone” can be analyzed using various spectroscopic techniques such as Fourier transform infrared (FT-IR), Mass, Matrix-assisted laser ionization Time-of-flight (MALDI-TOF), 1 H nuclear magnetic resonance, 13 C nuclear magnetic resonance, and elemental analysis .科学的研究の応用

- Application : 1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone serves as a clickable handle due to its thiol group. Researchers use it to attach other molecules (e.g., fluorescent probes, peptides, or polymers) to specific biomolecules (e.g., proteins, DNA, or lipids) in a controlled and selective manner .

- Application : Dilute 1H-tetrazole in acetonitrile is commonly used for DNA synthesis. The presence of free N-H groups in tetrazoles contributes to their acidic nature, facilitating DNA coupling reactions .

- Application : Researchers utilize 1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone as a building block in the synthesis of novel heterocyclic compounds. Its tetrazole ring can participate in diverse cyclization reactions, leading to various functionalized structures .

- Application : The thiol group in this compound contributes to its antioxidant activity. Researchers investigate its potential as a radical scavenger to combat oxidative stress-related diseases .

- Application : The sulfur atom in the tetrazole ring can chelate metal ions. Researchers explore its use in metal-based catalysis, drug delivery, and imaging agents .

- Application : Researchers evaluate the pharmacological properties of 1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone, including its potential as an anti-inflammatory, antimicrobial, or antitumor agent. These studies provide insights into its therapeutic relevance .

Click Chemistry and Bioconjugation

DNA Synthesis and Biochemistry

Organic Synthesis and Heterocyclic Chemistry

Antioxidant and Radical Scavenging Properties

Metal Chelation and Coordination Chemistry

Pharmacological Studies

作用機序

Target of Action

Similar compounds have been found to interact with various proteins and enzymes, suggesting a potential protein target for this compound .

Mode of Action

It’s known that the compound has been used as a leveling agent in the electroplating process . This suggests that it may interact with metal ions, influencing their deposition and creating a smooth, even surface.

Biochemical Pathways

Given its use in electroplating, it may influence redox reactions and metal ion transport pathways .

Result of Action

Its use in electroplating suggests it may influence the deposition of metal ions, potentially affecting cellular processes related to metal ion transport and homeostasis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone . For instance, in electroplating, factors such as the composition of the plating solution, temperature, and current density can affect the compound’s performance .

特性

IUPAC Name |

1-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c1-6(14)7-3-2-4-8(5-7)13-9(15)10-11-12-13/h2-5H,1H3,(H,10,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGPZPLLQLBYGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=S)N=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2840117.png)

![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2840122.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2840126.png)

![N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2840128.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2840131.png)

![1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea](/img/structure/B2840139.png)